

Itriglumide's Selectivity for Cholecystokinin Receptors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Itriglumide (formerly CR 2945) is a non-peptide antagonist of cholecystokinin (CCK) receptors with a preference for the CCK2 receptor subtype. This technical guide provides an in-depth overview of **itriglumide**'s selectivity profile, the experimental methodologies used to determine its receptor affinity and functional activity, and the underlying signaling pathways of the CCK receptors. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of CCK receptor pharmacology and the development of related therapeutic agents.

Data Presentation: Itriglumide's Binding Affinity for CCK Receptors

The selectivity of **itriglumide** for the CCK2 receptor over the CCK1 receptor is a key characteristic of its pharmacological profile. This selectivity is quantified by comparing its binding affinity (Ki) or inhibitory concentration (IC50) for each receptor subtype. While specific Ki values for **itriglumide** are not readily available in the public domain, it is consistently characterized as a CCK2-preferring antagonist. For illustrative purposes and to provide context, the following table presents typical binding affinities for CCK receptor ligands.



Compound	Receptor Subtype	Binding Affinity (Ki) [nM]	Selectivity (CCK1/CCK2)
Cholecystokinin-8 (sulfated)	CCK1	~1	-
CCK2	~1	1	
Gastrin-17	CCK1	>1000	-
CCK2	~1	>1000 (for CCK2)	
Itriglumide	CCK1	Data not available	Prefers CCK2
CCK2	Data not available		
L-364,718 (Devazepide)	CCK1	~0.1	>1000
CCK2	>100		
L-365,260	CCK1	~100	-
CCK2	~1	~100 (for CCK2)	

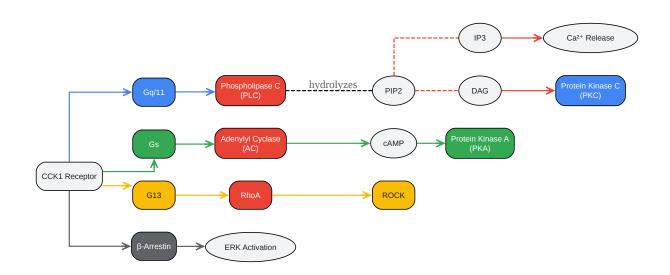
Signaling Pathways of CCK Receptors

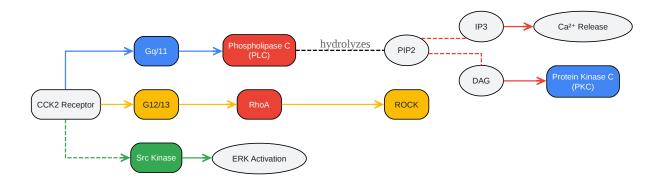
Cholecystokinin receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the peptide hormones cholecystokinin and gastrin. The two main subtypes, CCK1 and CCK2, activate distinct intracellular signaling cascades.

CCK1 Receptor Signaling

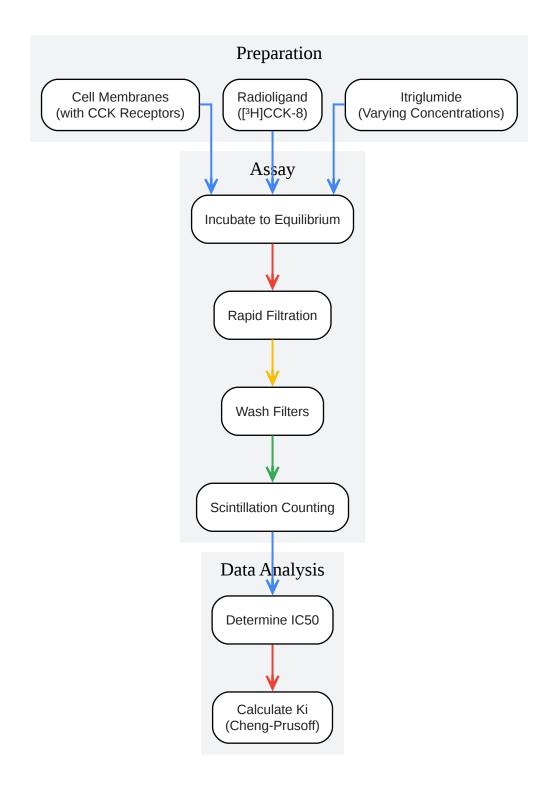
The CCK1 receptor, predominantly found in the gallbladder, pancreas, and specific brain regions, couples to multiple G protein families, leading to a diverse range of cellular responses. Its activation primarily involves Gq/11, Gs, and G13 proteins.











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